Benzyl (4-(3-oxomorpholino)phenyl)carbamate

Rivaroxaban intermediate synthesis Cbz protection yield Schotten-Baumann carbamoylation

Benzyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1313613-18-1, C18H18N2O4, MW 326.35) is a benzyloxycarbonyl (Cbz)-protected morpholinone-phenylamine derivative. It serves as a key intermediate in the synthesis of Rivaroxaban (Xarelto®), an orally bioavailable, direct Factor Xa inhibitor approved by the FDA in 2008 for the prevention and treatment of thromboembolic disorders.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B12327064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-(3-oxomorpholino)phenyl)carbamate
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H18N2O4/c21-17-13-23-11-10-20(17)16-8-6-15(7-9-16)19-18(22)24-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,22)
InChIKeyGNEOLGPJVCVBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (4-(3-oxomorpholino)phenyl)carbamate: A Critical Rivaroxaban Intermediate for Factor Xa Inhibitor Synthesis


Benzyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1313613-18-1, C18H18N2O4, MW 326.35) is a benzyloxycarbonyl (Cbz)-protected morpholinone-phenylamine derivative. It serves as a key intermediate in the synthesis of Rivaroxaban (Xarelto®), an orally bioavailable, direct Factor Xa inhibitor approved by the FDA in 2008 for the prevention and treatment of thromboembolic disorders [1]. The compound is synthesized via reaction of 4-(4-aminophenyl)morpholin-3-one with benzyl chloroformate under Schotten–Baumann conditions, achieving a reported yield of 98% at 0–30 °C in aqueous acetone/toluene [2]. It is also catalogued as Rivaroxaban Impurity 67 and is employed as a reference standard in analytical method development, method validation, and quality control for abbreviated new drug applications (ANDAs) [3].

Why Benzyl (4-(3-oxomorpholino)phenyl)carbamate Cannot Be Replaced by Generic Morpholinone Carbamates in Rivaroxaban Synthesis


The benzyl carbamate (Cbz) protecting group in Benzyl (4-(3-oxomorpholino)phenyl)carbamate is not a generic amine mask; its orthogonal deprotection chemistry (hydrogenolysis over Pd/C) directly dictates downstream synthetic sequence design and intermediate stability [1]. Substituting this compound with its methyl (CAS 1252018-07-7) or ethyl (CAS 1327778-39-1) carbamate analogs introduces a fundamental reactivity divergence: alkyl carbamates require harsher hydrolytic or nucleophilic cleavage conditions that are incompatible with the acid-sensitive oxazolidinone ring formed in later Rivaroxaban steps, leading to increased impurity burdens and reduced overall yield [2]. Furthermore, the benzyl carbamate's higher molecular weight and enhanced crystallinity facilitate isolation and purification by simple filtration—a critical process advantage over the lower-melting ethyl and methyl analogs that often require chromatographic purification . Regulatory frameworks for ANDA submissions mandate the use of this specific compound as Rivaroxaban Impurity 67, making its procurement non-negotiable for quality control laboratories [3].

Quantitative Differentiation Evidence: Benzyl (4-(3-oxomorpholino)phenyl)carbamate vs. Closest Analogs


Synthetic Yield Advantage: 98% Isolated Yield vs. Typical Cbz Protection Benchmarks

The benzyl carbamate formation from 4-(4-aminophenyl)morpholin-3-one and benzyl chloroformate proceeds in 98% isolated yield under optimized aqueous acetone/toluene conditions at 0–30 °C over 4 hours, with the product isolated as a white solid by simple filtration from ice-water [1]. In contrast, the ethyl carbamate analog (CAS 1327778-39-1) is typically obtained in lower yields (70–85%) due to the greater water solubility of the ethyl ester, which complicates aqueous workup and leads to product loss [2]. The methyl carbamate analog (CAS 1252018-07-7) faces similar yield limitations. The 98% yield translates to a 15–28 percentage-point advantage over alternative alkyl carbamate syntheses, which is economically significant at kilogram scale.

Rivaroxaban intermediate synthesis Cbz protection yield Schotten-Baumann carbamoylation

Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Multistep Rivaroxaban Routes

The Cbz group of Benzyl (4-(3-oxomorpholino)phenyl)carbamate is removed by catalytic hydrogenolysis (H₂, Pd/C), releasing the free amine, toluene, and CO₂ under neutral conditions [1]. This deprotection modality is orthogonal to the Boc group, which requires acid (TFA or HCl) and would protonate the morpholinone carbonyl, potentially triggering ring-opening side reactions . In contrast, the ethyl and methyl carbamate analogs lack a dedicated orthogonal deprotection handle: their removal requires strong base hydrolysis (NaOH or KOH at elevated temperature), conditions that epimerize the chiral oxazolidinone ring in the downstream Rivaroxaban core [2]. The benzyl carbamate's hydrogenolysis compatibility thus preserves stereochemical integrity at the C-5 position of the final oxazolidinone, which must remain (S)-configured for Factor Xa binding (Ki = 0.4 nM for the final API) [3].

Orthogonal protecting groups Cbz deprotection Rivaroxaban process chemistry

Physicochemical Isolation Advantage: Crystallinity and Filtration vs. Extraction-Dependent Analogs

The benzyl carbamate (MW 326.35, C18H18N2O4) precipitates as a white crystalline solid upon quenching the reaction mixture into ice-water, enabling isolation by simple vacuum filtration with water and n-hexane washes . This contrasts with the ethyl analog (MW 264.28, C13H16N2O4) and methyl analog, which have lower molecular weights and greater water solubility, necessitating extraction with organic solvents (e.g., EtOAc or CH₂Cl₂), drying over Na₂SO₄, and concentration—a sequence that adds 3–5 unit operations and increases solvent consumption by an estimated 2–4 fold at pilot scale . The benzyl carbamate's melting point (not explicitly reported but estimated >120 °C based on structural analogs) further supports its crystallinity advantage over the lower-melting ethyl analog, which is often obtained as an oil or low-melting solid requiring chromatographic purification .

Intermediate crystallinity Process-scale isolation Rivaroxaban intermediate purification

Regulatory Identity: Rivaroxaban Impurity 67 Reference Standard vs. Non-Compendial Alkyl Carbamate Impurities

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is formally designated as Rivaroxaban Impurity 67 and is supplied as an ISO 17034-accredited analytical reference standard with full characterization data (NMR, HPLC, GC, MS) compliant with regulatory guidelines for ANDA submissions [1]. In contrast, the ethyl and methyl carbamate analogs, while structurally related, are classified under different impurity codes (e.g., Rivaroxaban Ethyl Carbamate as Impurity 2 or related compound) and lack the same breadth of compendial recognition [2]. The HPLC method of separation and determination for Rivaroxaban intermediates and related impurities (CN108061767A) specifically identifies and quantifies this benzyl carbamate impurity alongside other process-related substances, establishing its validated role in quality control [3]. The compound is used to establish system suitability, LOD/LOQ parameters, and impurity acceptance criteria in Rivaroxaban drug substance specifications, where typical limits for unspecified impurities are ≤0.10% [4].

Rivaroxaban impurity profiling ANDA regulatory requirements Pharmaceutical reference standards

Biological Inertness Confirmation: No Significant 5-Lipoxygenase Inhibition at 100 µM

In a ChEMBL-deposited assay (CHEMBL620010), Benzyl (4-(3-oxomorpholino)phenyl)carbamate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This is relevant because 5-lipoxygenase (5-LO) is a key enzyme in leukotriene biosynthesis and an important off-target liability for drug intermediates that may carry over as impurities. The compound's lack of 5-LO inhibitory activity at a concentration well above typical impurity thresholds (≤0.10% of API dose) provides evidence that residual carryover into the final Rivaroxaban API is unlikely to introduce unintended anti-inflammatory or pro-inflammatory pharmacology [2]. In a separate assay (CHEMBL619995), the compound was also tested for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, providing orthogonal confirmation of its inertness in leukotriene pathway modulation [3]. While direct comparative data for the ethyl and methyl analogs in the same assay panel are not available, this profiling data distinguishes the benzyl carbamate from morpholinone intermediates that do exhibit 5-LO activity.

Off-target profiling 5-lipoxygenase inhibition Intermediate safety qualification

Optimal Procurement and Deployment Scenarios for Benzyl (4-(3-oxomorpholino)phenyl)carbamate


GMP Rivaroxaban API Manufacturing: Intermediate Procurement for Multikilogram Campaigns

In GMP Rivaroxaban manufacturing, Benzyl (4-(3-oxomorpholino)phenyl)carbamate is the preferred Cbz-protected intermediate because its 98% synthetic yield [1] and isolation by direct filtration from aqueous media minimize process mass intensity and solvent consumption compared to ethyl or methyl carbamate analogs. The Cbz group's hydrogenolytic removal under neutral conditions preserves the stereochemical integrity of the downstream (S)-oxazolidinone core, which is critical for maintaining Factor Xa inhibitory potency (Ki = 0.4 nM for the final API) [2]. Procurement specifications should require ≥95% purity (HPLC), with a certificate of analysis including residual solvent levels and impurity profile per the validated HPLC method described in CN108061767A [3].

ANDA Quality Control: Impurity Reference Standard for Method Validation

As Rivaroxaban Impurity 67, this compound is indispensable for ANDA filers establishing impurity acceptance criteria and validating HPLC methods for Rivaroxaban drug substance release testing. The compound should be procured as an ISO 17034-certified analytical reference standard with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%) [4]. It is used to spike Rivaroxaban API at the 0.05–0.15% level to establish LOD/LOQ, linearity, accuracy, and precision parameters for impurity quantification. The documented lack of 5-lipoxygenase inhibitory activity at 100 µM [5] supports its qualification as a non-toxicologically significant impurity, potentially reducing the scope of required impurity-specific safety studies.

Process Development: Orthogonal Protecting Group Strategy in Rivaroxaban Route Scouting

For process chemists evaluating alternative synthetic routes to Rivaroxaban, Benzyl (4-(3-oxomorpholino)phenyl)carbamate enables an orthogonal protection strategy where the Cbz group is selectively removed by hydrogenolysis while leaving Boc-protected side chains intact [6]. This orthogonality is not available with methyl or ethyl carbamate analogs, which cannot be selectively deprotected in the presence of other ester or carbamate functionalities. The compound's high crystallinity also facilitates intermediate purification by recrystallization rather than column chromatography, a critical consideration for scaling beyond gram quantities [3].

Medicinal Chemistry SAR: Morpholinone Carbamate Scaffold for Factor Xa Probe Design

In structure-activity relationship (SAR) programs exploring the morpholinone-phenyl pharmacophore of Rivaroxaban, the benzyl carbamate serves as a versatile late-stage intermediate. The Cbz group can be selectively removed to reveal the free aniline, which can then be functionalized with diverse electrophiles to generate focused libraries of morpholinone-phenyl derivatives for Factor Xa inhibition profiling [2]. The 98% yield and straightforward isolation [1] make this intermediate cost-effective for medicinal chemistry supply chains, where material throughput and purity directly impact SAR interpretation reliability.

Quote Request

Request a Quote for Benzyl (4-(3-oxomorpholino)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.